Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-8(6)7(11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUYWIPXVPAABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=CC(=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737863 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-20-0 | |
| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
SEM-Mediated Protection of the Pyrrole NH Group
The 1H-pyrrolo[2,3-b]pyridine scaffold requires protection of the pyrrole nitrogen to prevent undesired side reactions during functionalization. As demonstrated in, treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ) with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of sodium hydride (NaH) in DMF at 0°C affords the SEM-protected derivative in 84% yield. This step is critical for subsequent transformations, as the bulky SEM group shields the NH while permitting access to the C3 and C5 positions.
TIPS Protection for C5 Lithiation and Esterification
Triisopropylsilyl (TIPS) protection provides an alternative strategy for directing reactivity. In, TIPSCl reacts with 3 under NaH catalysis in DMF at 5°C, yielding the TIPS-protected intermediate 7 . Subsequent ortho-lithiation using sec-butyllithium (sec-BuLi) at −78°C in THF enables electrophilic quenching with ethyl chloroformate, introducing an ethyl ester at C5. While this method primarily targets C5 functionalization, analogous approaches could be adapted for C3 modification by altering the lithiation directing groups.
The introduction of the ethyl ester at C3 requires precise control over lithiation sites. Although not explicitly detailed in the provided sources, extrapolation from suggests that replacing the TIPS group with a more electronically directing protecting group (e.g., SEM) could facilitate lithiation at C3. A hypothetical pathway involves:
-
SEM protection of 3 as described in Section 2.1.
-
Directed lithiation at C3 using LDA (lithium diisopropylamide) at −78°C.
-
Quenching with ethyl chloroformate to install the ester moiety.
-
Deprotection with trifluoroacetic acid (TFA) and NaOH to yield the final product.
This method would mirror the C5 functionalization reported in, adjusted for C3 selectivity through optimized reaction conditions.
Cyclocondensation Approaches Using PPA-Mediated Reactions
PPA as a Condensation Agent
The patent literature outlines a robust method for constructing pyrrolopyridine cores via polyphosphoric acid (PPA)-mediated cyclocondensation. While the examples focus on pyrrolo[3,4-c]pyridines, the methodology is adaptable to [2,3-b] systems. Key steps include:
-
Reacting 1-carbethoxy-4-cyano-3-pyrrolidone monohydrate with ketones (e.g., acetone) in PPA at 95–100°C.
-
Gradual addition of ketone portions to control exothermicity and minimize decomposition.
-
Isolation via drowning in water and extraction with chloroform.
Adapting this protocol to target ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate would require starting materials pre-functionalized with chlorine and ester groups at the appropriate positions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under suitable conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Cyclization Reactions: Formation of the pyrrolopyridine ring system through intramolecular cyclization.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium carbonate for deprotonation.
Reducing Agents: Hydrogen gas with a palladium catalyst for nitro reduction.
Cyclization Conditions: Heating in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate shares structural and functional similarities with several pyrrolo-pyridine derivatives. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Selected Pyrrolo-Pyridine Derivatives
Key Observations:
Positional Isomerism : The placement of substituents significantly affects biological activity. For example, Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (COOEt at C5) is utilized in antimicrobial studies , whereas the 3-carboxylate analog serves as a precursor for kinase inhibitors .
Halogen Substitution: Chlorine at C4 (as in the reference compound) vs.
Ring Fusion Variations : Compounds like Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exhibit different fused-ring orientations ([2,3-c] vs. [2,3-b]), which may modify pharmacokinetic profiles .
Functional Group Impact : Replacement of chlorine with methyl (e.g., Ethyl 4-methyl-pyrrolo[2,3-b]pyridine-3-carboxylate) enhances antimicrobial activity, suggesting chloro-substituents may optimize target selectivity .
Biological Activity
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 1273577-20-0) is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered interest in various fields of biological research due to its potential therapeutic properties. This article details its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Number : 1273577-20-0
- Purity : ≥97% .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may function through:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially including cyclooxygenases (COX), which are involved in inflammatory processes .
- Receptor Modulation : The compound may bind to receptors or other proteins involved in cell signaling pathways, thereby influencing cellular responses .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.125 | 2 |
| Escherichia coli | 12.5 | 2 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses antiproliferative activity against several human tumor cell lines:
| Cell Line | GI50 (nM) |
|---|---|
| A549 (Lung) | 50 |
| MCF7 (Breast) | 30 |
| HeLa (Cervical) | 45 |
These results indicate that the compound may effectively inhibit cancer cell growth and warrants further exploration in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrrolopyridine scaffold can significantly affect its potency and selectivity:
- Chlorine Substitution : The presence of a chlorine atom at the 4-position enhances the compound's binding affinity to target enzymes compared to non-substituted analogs.
- Carboxylate Group : The carboxylate moiety at the 3-position is essential for maintaining solubility and facilitating interactions with biological targets .
Case Studies and Research Findings
- Antiparasitic Activity :
- Inflammatory Response Modulation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a Buchwald-Hartwig amination using ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with amines in N-methyl-2-pyrrolidone (NMP) and triethylamine. To optimize yields:
- Use catalytic systems (e.g., Pd catalysts) for regioselective coupling .
- Control temperature (80–120°C) and reaction time (12–24 hrs) to minimize side products.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- 1H NMR : Look for characteristic signals:
- Ethyl ester protons (δ 1.3–1.4 ppm for CH3, δ 4.2–4.3 ppm for CH2) .
- Aromatic protons in pyrrolopyridine core (δ 6.3–7.5 ppm) .
- IR : Confirm ester C=O stretch (~1730 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
- MS : Molecular ion peak at m/z ~224–226 (M⁺ or M+1) .
Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology : Poor crystallinity is common due to flexible ethyl ester groups. Solutions include:
- Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
- Employ SHELX programs for structure refinement, leveraging high-resolution data to resolve disorder in the ester moiety .
Advanced Research Questions
Q. How does the chloro substituent at position 4 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The 4-chloro group acts as a directing moiety, enabling regioselective functionalization. highlights Pd-catalyzed couplings at position 3 or 5 of the pyrrolopyridine core. Key considerations:
- Use ligands (e.g., XPhos) to enhance selectivity .
- Monitor reaction progress via LCMS to detect intermediates (e.g., boronate esters) .
Q. What computational approaches (DFT, molecular docking) predict the biological activity of derivatives of this compound?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G* level to study electronic effects of substituents on reactivity .
- Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK1/3) by aligning the pyrrolopyridine core in ATP-binding pockets .
Q. How can contradictory NMR data from similar derivatives be resolved during structural elucidation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
